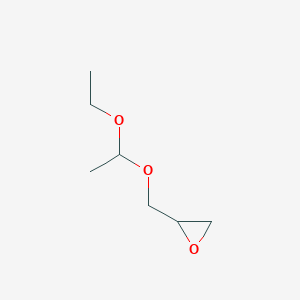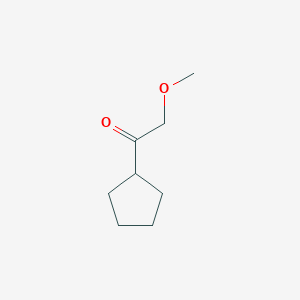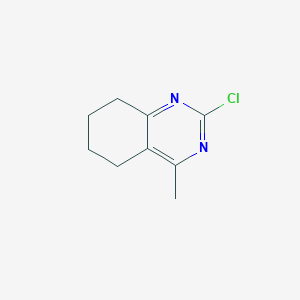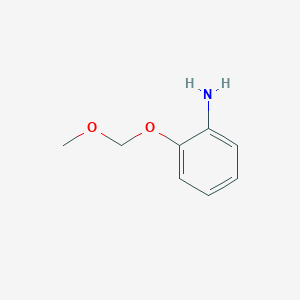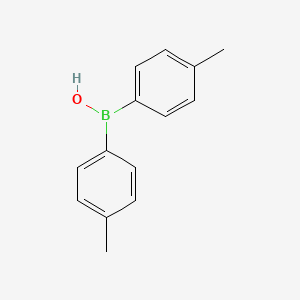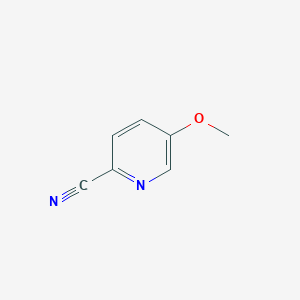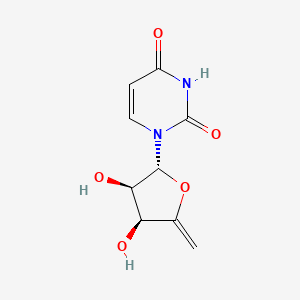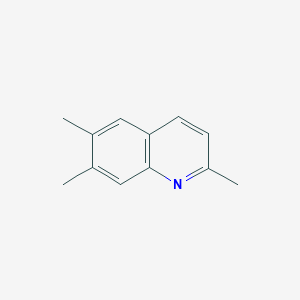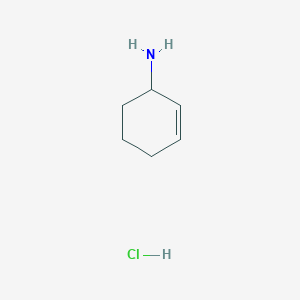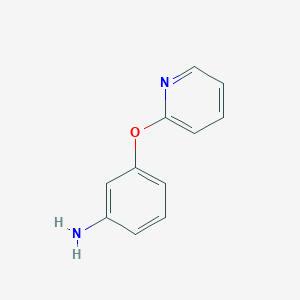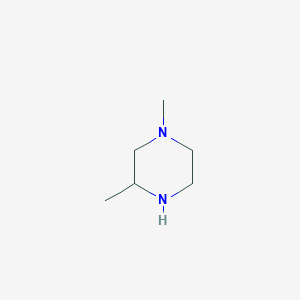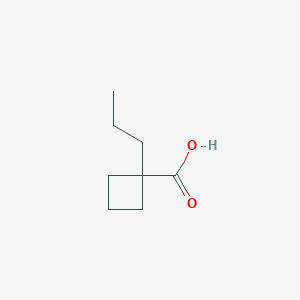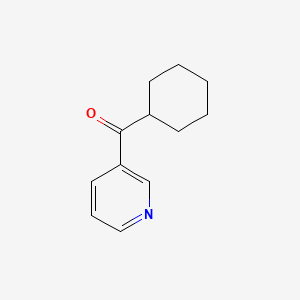
3-cyclohexanecarbonylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexanecarbonylpyridine is an organic compound with the molecular formula C12H15NO It consists of a cyclohexyl group attached to a pyridin-3-ylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
3-cyclohexanecarbonylpyridine can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and involves cyclocondensation, which simplifies the purification process and allows for the efficient construction of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot syntheses can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower costs, and simplified purification processes.
化学反応の分析
Types of Reactions
3-cyclohexanecarbonylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxygen source.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Cyclohexyl(pyridin-3-yl)methanol.
Substitution: Various substituted pyridinyl derivatives.
科学的研究の応用
3-cyclohexanecarbonylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyclohexanecarbonylpyridine involves its interaction with various molecular targets. For example, its derivatives can inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
- Cyclohexyl(pyridin-4-yl)methanone
- Cyclohexyl(pyridin-2-yl)methanone
- Phenyl(pyridin-3-yl)methanone
Uniqueness
3-cyclohexanecarbonylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to its analogs .
特性
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-00-7 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
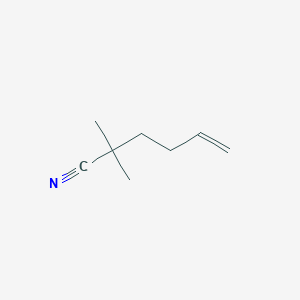
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
